N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their potential therapeutic properties. This compound is characterized by the presence of an ethoxyphenyl group, a piperidinylpyrazinyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring using ethyl iodide and a base such as potassium carbonate.
Synthesis of the Piperidinylpyrazinyl Intermediate: This involves the reaction of piperidine with pyrazine under suitable conditions, often using a catalyst.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the piperidinylpyrazinyl intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethoxyphenylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- N-(4-ethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Uniqueness
N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxy group, piperidinylpyrazinyl moiety, and benzamide structure can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-30-20-12-8-19(9-13-20)27-23(29)18-6-10-21(11-7-18)31-24-22(25-14-15-26-24)28-16-4-3-5-17-28/h6-15H,2-5,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMTUNOTNCZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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